molecular formula C24H21FN4O3 B2580369 (E)-1-(2-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941895-83-6

(E)-1-(2-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No. B2580369
CAS RN: 941895-83-6
M. Wt: 432.455
InChI Key: JERUMQPOKYLSJK-XAYXJRQQSA-N
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Description

(E)-1-(2-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C24H21FN4O3 and its molecular weight is 432.455. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiproliferative and Antimicrobial Effects :

    • A study by Perković et al. (2016) synthesized and evaluated novel compounds with urea functionalities for biological activity. They found that certain urea derivatives exhibited moderate antiproliferative effects against cancer cell lines and high antioxidant activity. One compound, in particular, showed strong antimicrobial activity in vitro (Perković et al., 2016).
  • Neurological Applications :

    • Bonaventure et al. (2015) characterized a brain-penetrant, selective OX1R antagonist compound. This compound did not alter spontaneous sleep but was effective in preventing the prolongation of sleep onset in a rat model of psychological stress, indicating its potential application in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
  • Anticholinesterase and Antioxidant Activities :

    • Kurt et al. (2015) reported on novel coumarylthiazole derivatives containing aryl urea groups. These compounds exhibited inhibitory effects on acetylcholinesterase and butyrylcholinesterase, alongside strong ABTS cation radical scavenging abilities, suggesting their potential as therapeutic agents for diseases involving cholinesterase inhibition and oxidative stress (Kurt et al., 2015).
  • Herbicidal Activities :

    • Luo et al. (2008) designed and synthesized novel triazolinone derivatives, including phenylurea-type compounds. These were tested as herbicides, targeting the Protox enzyme. One compound in particular showed promising herbicidal activity, indicating the utility of these derivatives in agricultural applications (Luo et al., 2008).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-aminobenzophenone with 4-methoxyphenethylamine to form 3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea. This intermediate is then reacted with 2-fluorobenzaldehyde to form the final product.", "Starting Materials": [ "2-aminobenzophenone", "4-methoxyphenethylamine", "2-fluorobenzaldehyde" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzophenone with 4-methoxyphenethylamine in the presence of a suitable catalyst to form 3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 2: Reaction of 3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea with 2-fluorobenzaldehyde in the presence of a suitable catalyst to form (E)-1-(2-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] }

CAS RN

941895-83-6

Product Name

(E)-1-(2-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Molecular Formula

C24H21FN4O3

Molecular Weight

432.455

IUPAC Name

1-(2-fluorophenyl)-3-[3-[2-(4-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C24H21FN4O3/c1-32-17-12-10-16(11-13-17)14-15-29-22(18-6-2-4-8-20(18)27-24(29)31)28-23(30)26-21-9-5-3-7-19(21)25/h2-13H,14-15H2,1H3,(H2,26,28,30)

InChI Key

JERUMQPOKYLSJK-XAYXJRQQSA-N

SMILES

COC1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4F

solubility

not available

Origin of Product

United States

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